Phosphine, diethyl(phenylmethyl)-
Description
Phosphine, diethyl(phenylmethyl)- (C${11}$H${17}$P) is a tertiary phosphine derivative featuring two ethyl groups and a benzyl (phenylmethyl) group attached to a central phosphorus atom. The benzyl group enhances lipophilicity, while the diethyl substituents provide moderate steric bulk, balancing reactivity and stability.
Properties
CAS No. |
41268-70-6 |
|---|---|
Molecular Formula |
C11H17P |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
benzyl(diethyl)phosphane |
InChI |
InChI=1S/C11H17P/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
KAMCEHJUSMHEMI-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, diethyl(phenylmethyl)- typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the control of temperature to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of phosphine, diethyl(phenylmethyl)- may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the demand for this compound in various applications, ensuring that the reaction conditions are carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Phosphine, diethyl(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
Phosphine, diethyl(phenylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of phosphine, diethyl(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in catalytic processes and influencing the reactivity of the metal. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Key Differences:
Substituent Effects :
- Diethyl(phenylmethyl)phosphine : The benzyl group increases electron density at phosphorus compared to purely aliphatic substituents (e.g., diethyl phosphite, C$4$H${11}$O$_3$P ), enhancing nucleophilicity. Diethyl groups offer moderate steric hindrance, favoring ligand-metal coordination in catalysis .
- Methyldiphenylphosphine : Smaller methyl group and electron-withdrawing phenyl rings reduce basicity but improve stability in oxidative conditions .
- Phosphonates (e.g., ) : The P=O group in phosphonates increases polarity, making them less reactive than phosphines but more hydrolytically stable .
- Synthetic Routes: Diethyl(phenylmethyl)phosphine may be synthesized via alkylation of primary phosphines or through nucleophilic substitution, akin to methods for β-keto-β-alkanoyloxyphosphonates (e.g., β-enaminoester reactions with chlorophosphines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
